molecular formula C13H13NO3 B6180077 1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 2680540-54-7

1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No.: B6180077
CAS No.: 2680540-54-7
M. Wt: 231.25 g/mol
InChI Key: WESIBFWGJZIXHM-UHFFFAOYSA-N
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Description

1-(prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95.
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Biological Activity

1-(Prop-2-enoyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered interest due to its potential biological activities, including anti-cancer properties and effects on cellular processes.

Structural Information

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • SMILES : C=CC(=O)N1CCCC2=C1C=CC(=C2)C(=O)O
  • InChIKey : NKAGETFKNHKSIX-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on apoptosis.

Anticancer Properties

Recent studies have indicated that tetrahydroquinoline derivatives can inhibit the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis in cancer cells. For instance:

  • A series of substituted tetrahydroisoquinoline derivatives demonstrated significant binding affinities to Bcl-2 and Mcl-1 proteins (Ki = 5.2 µM), showcasing their potential as anti-cancer agents .
  • Compounds derived from this class have shown anti-proliferative activities in various cancer cell lines, indicating their potential efficacy in cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : It has been observed that these compounds can induce apoptosis and activate caspase pathways in cancer cells. For example, compound 11t from a related study was shown to induce cell apoptosis in Jurkat cells in a dose-dependent manner .
  • Inhibition of Cellular Proliferation : The compound's ability to inhibit cell growth has been linked to its interaction with apoptotic pathways and cellular signaling mechanisms.

Case Studies

Several case studies have highlighted the biological significance of tetrahydroquinoline derivatives:

  • Study on Apoptotic Induction :
    • In a controlled study, a derivative was tested for its ability to induce apoptosis in Jurkat T-cells. Results indicated a dose-dependent increase in apoptotic markers following treatment with the compound .
  • Binding Affinity Analysis :
    • Fluorescence polarization assays revealed that certain tetrahydroquinoline derivatives exhibit potent binding affinities to Bcl-2 and Mcl-1 proteins, suggesting their potential as therapeutic agents targeting anti-apoptotic pathways .

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+232.09682151.0
[M+Na]+254.07876162.3
[M+NH4]+249.12336157.8
[M+K]+270.05270157.0
[M-H]-230.08226151.1

Properties

CAS No.

2680540-54-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-prop-2-enoyl-3,4-dihydro-2H-quinoline-7-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-12(15)14-7-3-4-9-5-6-10(13(16)17)8-11(9)14/h2,5-6,8H,1,3-4,7H2,(H,16,17)

InChI Key

WESIBFWGJZIXHM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCCC2=C1C=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

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